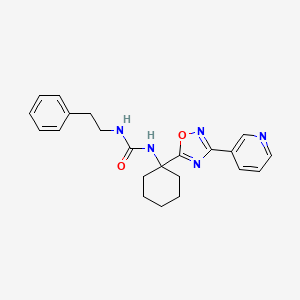

1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including the compound 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea, involves a strategic approach using computer-aided design. These compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The synthesis process aimed to create potent inhibitors with significant effects on cancer cells, as demonstrated by the compound 7u, which showed potent inhibitory activity with IC50 values of 2.39 ± 0.10 μM for A549 and 3.90 ± 0.33 μM for HCT-116, comparable to the positive-control sorafenib .

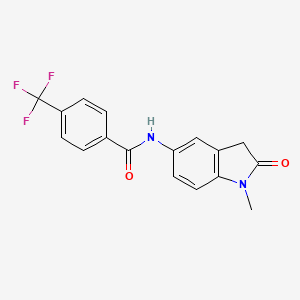

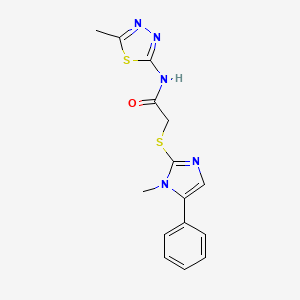

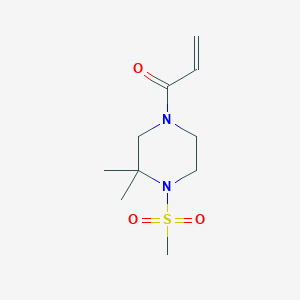

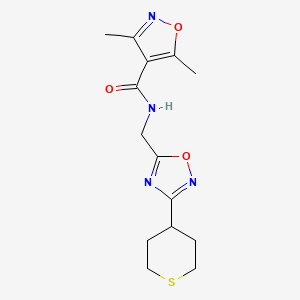

Molecular Structure Analysis

The molecular structure of the urea derivatives is crucial for their biological activity. The presence of the diaryl urea fragment is a common feature in medicinal chemistry, particularly in the design of anticancer agents. The specific arrangement of the aryl groups and the pyridinylmethoxy phenyl group is designed to interact with biological targets such as BRAF inhibitors, which are important in cancer treatment. The molecular structure is optimized to enhance the antiproliferative effects on cancer cells .

Chemical Reactions Analysis

The chemical reactions involved in the metabolism of related compounds, such as 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), provide insight into the metabolic pathways that may also be relevant for the urea derivatives. PhIP undergoes cytochrome P450-mediated N-oxidation followed by N-O-esterification, typically catalyzed by N-acetyltransferases and sulfotransferases. Understanding these reactions is important for assessing the potential genotoxicity and carcinogenicity of these compounds, as well as their excretion patterns in humans .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea and related compounds are determined by their molecular structure. These properties influence their solubility, stability, and bioavailability, which are critical for their effectiveness as anticancer agents. The diaryl urea core structure is known to impart certain physical and chemical characteristics that make these compounds suitable for biological applications. The specific substituents on the aryl groups can further modify these properties to optimize the compounds for better therapeutic outcomes .

Scientific Research Applications

Antimicrobial Properties

A notable application of compounds similar to 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is in antimicrobial activity. For instance, Buha et al. (2012) synthesized a series of urea derivatives, exhibiting broad-spectrum activity against microorganisms like Staphylococcus aureus and Escherichia coli (Buha et al., 2012).

Crystal Structure Analysis

Studies such as that by Lai et al. (2006) have examined the crystal packing of similar compounds, highlighting the importance of interactions like C–H⋯N, C–H⋯π, and π⋯π in their structures (Lai et al., 2006).

Anticancer Potential

Compounds with a structure akin to 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea have been evaluated for their anticancer properties. For example, Feng et al. (2020) synthesized derivatives that demonstrated significant antiproliferative effects on various cancer cell lines (Feng et al., 2020).

Synthesis and Characterization

There has been extensive research into the synthesis and characterization of compounds encompassing the 1,2,4-oxadiazole ring, such as in the work of Ölmez and Waseer (2020), who provided novel biologically active compounds (Ölmez & Waseer, 2020).

Interactions and Reactivity

Baykov et al. (2021) and D’Anna et al. (2011) have explored the noncovalent interactions involving 1,2,4- and 1,3,4-oxadiazole systems and the chemical reactivity of similar compounds, respectively (Baykov et al., 2021), (D’Anna et al., 2011).

Liquid Crystal Research

Research into liquid crystalline properties of pyridine containing 1,2,4-oxadiazoles, as examined by Karamysheva et al. (2001), can be relevant for understanding the properties of compounds like 1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea (Karamysheva et al., 2001).

Safety And Hazards

This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions involving the compound. This could include potential applications, or new reactions that could be developed.

properties

IUPAC Name |

1-(2-phenylethyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O2/c28-21(24-15-11-17-8-3-1-4-9-17)26-22(12-5-2-6-13-22)20-25-19(27-29-20)18-10-7-14-23-16-18/h1,3-4,7-10,14,16H,2,5-6,11-13,15H2,(H2,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQOXCNWCXIMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenethyl-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)

![2-Methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3001148.png)

![1-(4-fluorophenyl)-5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3001153.png)

![2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3001154.png)